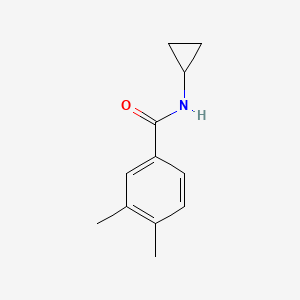

N-cyclopropyl-3,4-dimethylbenzamide

Description

N-Cyclopropyl-3,4-dimethylbenzamide is a benzamide derivative characterized by a cyclopropylamine substituent on the nitrogen atom and methyl groups at the 3- and 4-positions of the benzene ring. The cyclopropyl group introduces steric and electronic effects that may influence regioselectivity and reactivity in catalytic processes, while the 3,4-dimethylbenzoyl backbone provides a rigid aromatic framework for substrate binding .

Properties

IUPAC Name |

N-cyclopropyl-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-3-4-10(7-9(8)2)12(14)13-11-5-6-11/h3-4,7,11H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHGQMLGKJCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3,4-dimethylbenzamide typically involves the following steps:

Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylbenzoic acid with cyclopropylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure N-cyclopropyl-3,4-dimethylbenzamide.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-3,4-dimethylbenzamide may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Purification and Quality Control: Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

Reduction: Formation of N-cyclopropyl-3,4-dimethylbenzylamine.

Substitution: Formation of halogenated derivatives of N-cyclopropyl-3,4-dimethylbenzamide.

Scientific Research Applications

N-cyclopropyl-3,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopropyl-3,4-dimethylbenzamide with structurally related benzamides and heterocyclic derivatives, focusing on synthetic utility, catalytic performance, and structural conformations.

Substituent Effects on Catalytic Reactivity

N-Cyclopropyl vs. N-Methyl Benzamides :

In ruthenium-catalyzed oxidative annulations, N-methyl benzamides (e.g., 5a ) exhibit higher functional group tolerance and regioselectivity compared to N-cyclopropyl analogs. For example, N-methylbenzamide (5a ) achieved regiospecific annulation with cyclopropylacetylene (2g ) in 83% yield, while N-cyclopropyl analogs (e.g., 8ea ) showed lower efficiency due to steric hindrance from the cyclopropyl group .Electron-Withdrawing Substituents :

Benzamides with electron-withdrawing groups (e.g., 8ac , 8ae ) on the aromatic ring yielded products in lower yields (60–70%) compared to unsubstituted analogs. This contrasts with N-cyclopropyl-3,4-dimethylbenzamide, where the electron-donating methyl groups may enhance substrate binding to metal catalysts .

Structural Conformations and Dihedral Angles

X-ray diffraction studies of cyclopropyl-substituted isocoumarins (e.g., 6aa , 6ae , 7aa ) reveal that dihedral angles between cyclopropyl and aromatic moieties significantly influence conjugation and reactivity:

- Compounds 6aa/6ae : Dihedral angles of −99.5° and −96.8°, respectively, between cyclopropyl and aromatic planes, leading to moderate conjugation (37.6–47.3° between aromatic moieties) .

- Compound 7aa : Near-planar conformation (dihedral angle 179.4°), enabling optimal conjugation between cyclopropyl and isocoumarin fragments. This suggests that N-cyclopropyl-3,4-dimethylbenzamide may adopt similar conformations, favoring π-orbital overlap in catalytic intermediates .

Functional Group Tolerance and Regioselectivity

- N,O-Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilize hydroxyl groups for bidentate coordination, enhancing metal binding.

- Regioselectivity in Annulations :

Cyclopropyl-substituted benzamides favor the formation of specific regioisomers (e.g., 8aa over 9aa ) in Ru-catalyzed reactions. This contrasts with N-methylbenzamides, which exhibit broader substrate compatibility but less predictable regioselectivity .

Table 1: Comparative Analysis of Benzamide Derivatives

Research Findings and Implications

Catalytic Limitations : The cyclopropyl group in N-cyclopropyl-3,4-dimethylbenzamide may hinder catalytic efficiency in reactions requiring bulky substrates but could enhance selectivity in planar conjugation-dependent processes .

Structural Advantages : The 3,4-dimethyl substitution pattern may stabilize transition states in C–H activation, offering a niche advantage over unsubstituted benzamides.

Synthetic Potential: While less efficient than N-methyl analogs, N-cyclopropyl derivatives remain valuable for accessing cyclopropane-containing heterocycles, which are underrepresented in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.